molecular formula C10H14N2O B8616215 Picolinic acid t-butylamide CAS No. 71653-50-4

Picolinic acid t-butylamide

Cat. No.: B8616215
CAS No.: 71653-50-4
M. Wt: 178.23 g/mol
InChI Key: IDSCGIREUASONG-UHFFFAOYSA-N
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Description

Picolinic acid t-butylamide is an organic compound with the molecular formula C11H16N2O It belongs to the class of carboxamides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: Picolinic acid t-butylamide can be synthesized through several methods. One common approach involves the reaction of pyridine-2-carboxylic acid with tert-butylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction typically occurs in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Catalysts such as Cu(OTf)2 have been employed to enhance the efficiency of the reaction under solvent-free conditions.

Chemical Reactions Analysis

Types of Reactions: Picolinic acid t-butylamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds are often employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines .

Scientific Research Applications

Picolinic acid t-butylamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Picolinic acid t-butylamide involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. For instance, it may inhibit certain proteases or interact with ion channels, leading to changes in cellular signaling and function .

Comparison with Similar Compounds

  • N-tert-butyl-3-methylpyridine-2-carboxamide
  • N-phenylpyridine-2-carboxamide
  • 2,2-dimethyl-N-(2-pyridyl)propanamide

Comparison: Picolinic acid t-butylamide is unique due to its specific tert-butyl and pyridine-2-carboxamide structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying biological activities .

Properties

CAS No.

71653-50-4

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

N-tert-butylpyridine-2-carboxamide

InChI

InChI=1S/C10H14N2O/c1-10(2,3)12-9(13)8-6-4-5-7-11-8/h4-7H,1-3H3,(H,12,13)

InChI Key

IDSCGIREUASONG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=CC=N1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a cooled solution of picolinic acid (3.6 g, 29.2 mmole, Aldrich) and triethylamine (8 mL, 57.4 mmole) in 80 mL of methylene chloride at 0° C. was added pivaloyl chloride (3.8 mL, 30.8 mmole). The mixture was stirred for 1 hour at 0° C., t-butylamine (4.0 mL, 38.1 mmole) was added, and stirring was continued for 1 hour at 0° C. and 1 hour at room temperature. Saturated NaHCO3 (30 mL) was added, the layers were separated, and the aqueous layer was extracted with methylene chloride (2×30 mL). The combined organic solutions were dried and concentrated, and the residue was chromatographed in silica gel, eluting with 30 to 60% ethyl acetate in hexane, to provide 5.2 g of the title compound as an oil. MS: 179 (M+H)+ ; 1H NMR (CDCl3) δ: 8.52 (m, (1H), 8.18 (dm, J=7.5 Hz, 1H), 8.0 (s, br, 1H), 7.84 (dt, J=7.5, 1.5 Hz, 1H), 7.40 (ddd, J=7.5, 5.0, 1.5 Hz, 1H), 1.50 (s, 9H).
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
3.8 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three

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